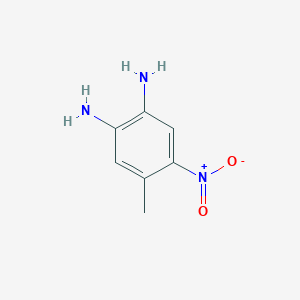

4-Methyl-5-nitrobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQQOZFOSOFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitrobenzene-1,2-diamine is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document provides a comprehensive overview of its chemical and physical properties, safety information, and potential biological significance. While specific experimental protocols and defined signaling pathways for this exact compound are not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related nitroaromatic compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed and experimental values provide a baseline for its handling, characterization, and use in further research.

| Property | Value | Source |

| Molecular Formula | C7H9N3O2 | [1][2][3][4] |

| Molecular Weight | 167.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 65958-37-4 | [2][3][4] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])N)N | [1] |

| XLogP3 | 0.8 | [1] |

| pKa (Predicted) | 2.55 ± 0.10 | [2] |

| Polar Surface Area | 97.9 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]

Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general approach for the synthesis of similar diamine monomers involves the reduction of a dinitro compound or the nitration of an existing diamine. A plausible synthetic workflow is outlined below.

Caption: A general synthetic workflow for the preparation of this compound.

General Experimental Protocol for Reduction of a Dinitro Aromatic Compound:

-

Dissolution: Dissolve the starting dinitro compound in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectral Data

A comprehensive study of the NMR spectra of five nitrobenzene-1,2-diamines has been reported, providing a basis for the characterization of this compound.[8] The expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the nitro and amine groups.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon atoms attached to the nitro and amine groups showing characteristic shifts.

-

¹⁵N NMR: Signals for the nitrogen atoms of the amine and nitro groups.

Biological Activity and Potential Applications

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[9] The nitro group is a key pharmacophore in several approved drugs.[9] While specific biological studies on this compound are limited, its structural similarity to other biologically active nitroanilines suggests it could be a valuable building block in drug discovery programs.

The potential mechanism of action for many nitroaromatic compounds in biological systems involves enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic effects. This is a common mechanism for the antimicrobial and anticancer activity of this class of compounds.

Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

This compound's designation as a "Protein Degrader Building Block" suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.[3]

Conclusion

This compound is a chemical intermediate with established physical and chemical properties. While detailed experimental and biological data for this specific molecule are not abundant, its structural features and the broader context of nitroaromatic compounds suggest its potential as a valuable tool in synthetic chemistry and drug discovery, particularly in the development of novel therapeutics. Further research is warranted to fully elucidate its biological activity and potential applications.

References

- 1. This compound | C7H9N3O2 | CID 12359553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. achmem.com [achmem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of CAS Number 65958-37-4

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The compound associated with CAS number 65958-37-4 is definitively identified as 4-Methyl-5-nitrobenzene-1,2-diamine .[1] Any association with L-tyrosine derivatives is erroneous.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-methyl-5-nitro-o-phenylenediamine, 1,2-Diamino-4-methyl-5-nitrobenzene[1]

-

Molecular Formula: C₇H₉N₃O₂[2]

-

Molecular Weight: 167.17 g/mol [1]

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily available through computational predictions. Experimental data for this specific compound is not widely reported in the surveyed literature.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 167.17 g/mol | PubChem (Computed)[1] |

| Molecular Formula | C₇H₉N₃O₂ | PubChem[1] |

| Physical Description | Aromatic amines are typically high-boiling liquids or low-melting solids. | Whamine[3] |

| pKa (Predicted) | 2.55 ± 0.10 | Guidechem[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 167.069476538 Da | PubChem[1] |

| Topological Polar Surface Area | 97.9 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 180 | PubChem[1] |

Experimental Protocols

Plausible Synthesis Workflow

A logical synthetic route to this compound starts from 4-methyl-3-nitroaniline. The workflow involves the introduction of a second nitro group, followed by the selective reduction of one of the two nitro groups.

Detailed Methodologies

Step 1: Nitration of 4-methyl-3-nitroaniline

This protocol is adapted from general procedures for the nitration of aromatic amines.

-

Objective: To introduce a second nitro group onto the aromatic ring of 4-methyl-3-nitroaniline to form 4-methyl-3,5-dinitroaniline.

-

Materials:

-

4-methyl-3-nitroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, d=1.48 g/ml)

-

Ice

-

Water

-

Sodium carbonate

-

Ethanol

-

-

Procedure:

-

Dissolve 4-methyl-3-nitroaniline in concentrated sulfuric acid.

-

Cool the solution to below 0°C using a freezing mixture.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution, ensuring the temperature is maintained at 0°C.

-

After the addition is complete, allow the mixture to stand for a short period.

-

Pour the reaction mixture into ice-cold water, maintaining a low temperature.

-

Neutralize the solution with solid sodium carbonate.

-

Filter the resulting precipitate, press it dry, and recrystallize from ethanol to obtain 4-methyl-3,5-dinitroaniline.

-

Step 2: Selective Reduction of 4-methyl-3,5-dinitroaniline

This protocol is based on methods for the selective reduction of dinitro aromatic compounds to nitroamines.

-

Objective: To selectively reduce one of the nitro groups of 4-methyl-3,5-dinitroaniline to an amino group, yielding the final product.

-

Materials:

-

4-methyl-3,5-dinitroaniline

-

Ethanol

-

Concentrated ammonium hydroxide ((NH₄)₂S can also be used)

-

Hydrogen sulfide (H₂S) gas

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend 4-methyl-3,5-dinitroaniline in a mixture of ethanol and concentrated ammonium hydroxide.

-

Heat the mixture to approximately 45-55°C.

-

Bubble hydrogen sulfide gas through the stirred reaction mixture while maintaining the temperature. The reaction is complete when the starting material dissolves.

-

Cool the reaction mixture to allow for the crystallization of the product.

-

Filter the crude product by suction and wash with cold water.

-

For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

-

Filter the hot solution and then treat with concentrated ammonia to precipitate the purified this compound.

-

Filter the purified product, wash with water, and dry.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory procedure for determining the melting point of a solid organic compound like this compound.

References

4-methyl-5-nitro-o-phenylenediamine safety data sheet and handling precautions.

Disclaimer: This document provides a detailed safety and handling guide for 4-Nitro-o-phenylenediamine (CAS No. 99-56-9) . A comprehensive Safety Data Sheet (SDS) for the specifically requested compound, 4-methyl-5-nitro-o-phenylenediamine, could not be located in publicly available databases. 4-Nitro-o-phenylenediamine is a close structural analogue, lacking only a methyl group. Researchers, scientists, and drug development professionals should use this information as a preliminary safety reference, applying professional judgment and enhanced caution. The toxicological properties of the methylated compound may differ.

This guide synthesizes critical safety data, handling protocols, and emergency procedures to ensure the safe use of 4-Nitro-o-phenylenediamine in a laboratory and research setting.

Chemical Identification and Physical Properties

4-Nitro-o-phenylenediamine is a nitro-substituted aromatic amine. It appears as a dark red or brown-red crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99-56-9 | [1][3][4] |

| Molecular Formula | C₆H₇N₃O₂ | [1][4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | Dark red needles or red/brown-red powder | [1][2][4] |

| Melting Point | 199-201 °C (lit.) | [1] |

| Boiling Point | 276.04 °C (rough estimate) | [1] |

| Water Solubility | 1.2 g/L (20 °C) | [1] |

| LogP | 0.88 | [4] |

| Vapor Pressure | 0.000109 mmHg | [4] |

Hazard Identification and Classification

This compound is classified as hazardous. It is toxic if swallowed and may cause an allergic skin reaction.[3][5] There is suspicion that it may cause genetic defects.[3]

-

Acute Toxicity, Oral (Category 3 or 4)

-

Skin Sensitization (Category 1)

-

Germ Cell Mutagenicity (Category 1B or 2)

-

Serious Eye Irritation (Category 2A)

-

Aquatic Hazard, Acute and Chronic (Category 1)

Hazard Statements (H-phrases): [6]

-

H301/H302: Toxic/Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H410: Very toxic to aquatic life with long lasting effects.

Symptoms of exposure can include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7] Acute hazards arise from its high toxicity upon ingestion and inhalation.[7]

Toxicological Data

Toxicological data is critical for risk assessment in a research environment.

| Parameter | Species | Value | Source(s) |

| LD50 Oral | Rat | 681 mg/kg |

The International Agency for Research on Cancer (IARC) has classified 4-Nitro-o-phenylenediamine as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in experimental animals and humans.[1]

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risk for laboratory personnel.

4.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

An eyewash station and safety shower must be readily accessible.

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves.[8] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[3][8] An impervious apron is recommended for additional protection.

-

Respiratory Protection: For nuisance exposures or if dust is generated, use a NIOSH-approved N95 (US) or P1 (EU) particulate respirator. For higher-level protection, use appropriate cartridge respirators (e.g., OV/AG/P99).[5]

4.3 Safe Handling Practices

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][8]

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Avoid release to the environment.[8]

4.4 Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed and store under an inert atmosphere.[9]

-

Store locked up.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[1][3]

Experimental Protocols Cited

The safety assessments of 4-Nitro-o-phenylenediamine reference several key toxicological studies. While full, detailed methodologies are not provided in the SDS, the nature of these tests is described.

Carcinogenicity Bioassay (NTP Study)

-

Objective: To assess the carcinogenic potential of the compound in rodents.

-

Methodology Outline: Fischer 344 rats and B6C3F1 mice were administered 4-nitro-o-phenylenediamine in their diet for 103 weeks (rats) and 102 weeks (mice). The dietary concentrations were 375 and 750 ppm for rats, and 3750 and 7500 ppm for mice. Control groups of 20 animals per species and sex were maintained. The administration period was followed by a 2-week observation period. Histopathological evaluations were performed on various tissues. The study concluded there was no significant positive association between the administration of the compound and the incidence of any tumor in the rats or mice.

Ames Test (Mutagenicity)

-

Objective: To assess the potential of the compound to cause gene mutations.

-

Methodology Outline: The Ames test uses strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test chemical is added to the bacteria culture. A positive result (mutagenicity) is indicated by a significant increase in the number of colonies that have reverted to a non-histidine-dependent state, indicating a reverse mutation. 4-Nitro-o-phenylenediamine has tested positive in the Ames test.

Spill and Emergency Procedures

6.1 Accidental Release Measures In the event of a spill, isolate the area. For solids, prevent dust generation.

-

Evacuate Personnel: Remove all non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Sweep up the spilled substance. If appropriate, moisten first to prevent dusting.[7]

-

Collection: Collect the material into suitable, closed containers for disposal.[5][7]

-

Decontamination: Clean the spill area thoroughly.

-

PPE: Responders must wear appropriate personal protective equipment as described in Section 4.2.

6.2 First Aid Measures

-

General Advice: Consult a physician and show them this safety data sheet.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][7]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[5][8]

-

In Case of Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[5][8]

6.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[3][5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the logical workflow for handling toxic chemical powders like 4-Nitro-o-phenylenediamine in a research setting.

Caption: Workflow for Safe Handling of Toxic Chemical Powders.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Waste generators must ensure complete and accurate classification of the hazardous waste.[3] Do not let the product enter drains or surface water, as it is very toxic to aquatic life.

References

- 1. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 2. 4-Nitro-o-phenylenediamine, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jayorganics.com [jayorganics.com]

- 6. 4-Nitro-m-phenylenediamine Online | 4-Nitro-m-phenylenediamine Manufacturer and Suppliers [scimplify.com]

- 7. echemi.com [echemi.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. tcichemicals.com [tcichemicals.com]

Spectral Analysis of 1,2-Diamino-4-methyl-5-nitrobenzene: A Technical Guide

This technical guide provides a detailed overview of the spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene, also known as 4-methyl-5-nitro-1,2-phenylenediamine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the available spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene. Due to the limited availability of directly published spectra for this specific molecule, representative data from closely related compounds are included for comparative purposes, with appropriate citations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive study on a series of nitrobenzene-1,2-diamines has been published, the specific NMR data for 1,2-Diamino-4-methyl-5-nitrobenzene is not explicitly detailed in the readily available literature.[1] However, based on the analysis of similar compounds, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data in a solvent like DMSO-d₆ would feature characteristic shifts for the aromatic protons, the methyl group, and the carbons of the benzene ring influenced by the amino and nitro functional groups.

For illustrative purposes, the ¹H and ¹³C NMR data for the related compound, 4-Methyl-3-nitroaniline, are presented below.[2]

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (4-Methyl-3-nitroaniline in DMSO-d₆)

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H) |

| ¹³C | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its functional groups. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) will have strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[3]

As a reference, the key IR absorption bands for the closely related compound, 4-Nitro-o-phenylenediamine, are provided.

Table 2: Representative IR Absorption Bands for 4-Nitro-o-phenylenediamine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands, characteristic of a primary amine |

| C-H Aromatic Stretch | 3000-3100 | Medium to weak bands |

| N-H Bend | 1580-1650 | Primary amine scissoring |

| C=C Aromatic Stretch | 1450-1600 | Multiple bands |

| NO₂ Asymmetric Stretch | 1500-1560 | Strong absorption |

| NO₂ Symmetric Stretch | 1300-1360 | Strong absorption |

| C-N Aromatic Stretch | 1250-1335 | Strong absorption |

Mass Spectrometry (MS)

The mass spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight (167.17 g/mol ).[4] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) or parts of the amino and methyl groups.

For reference, the mass spectrometry data for 4-Nitro-o-phenylenediamine shows a molecular ion peak at m/z 153.[5]

Table 3: Representative Mass Spectrometry Data for 4-Nitro-o-phenylenediamine

| m/z Value | Interpretation |

| 153 | Molecular Ion [M]⁺ |

| 107 | Loss of NO₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of nitroanilines is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

A general method for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For aromatic amines, positive ion mode is typically used.

-

Scan a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 1,2-Diamino-4-methyl-5-nitrobenzene.

Caption: Workflow for the spectral analysis of the target compound.

Caption: Logical flow of an NMR spectroscopy experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-Methyl-5-nitrobenzene-1,2-diamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines a detailed experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the methodology to generate this critical data in-house.

Introduction

This compound, with the molecular formula C₇H₉N₃O₂, is a substituted o-phenylenediamine.[1] Its chemical structure, featuring both amino and nitro functional groups, suggests a nuanced solubility profile that is highly dependent on the polarity and proticity of the solvent. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Predicted Solubility Characteristics

Based on the "like dissolves like" principle, the presence of polar amino and nitro groups suggests that this compound will exhibit some solubility in polar solvents. The aromatic benzene ring and the methyl group contribute to its nonpolar character, which may lead to solubility in certain nonpolar organic solvents. The basic nature of the amino groups indicates that the compound's solubility is likely to be enhanced in acidic solutions due to the formation of a more soluble salt.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | H₂O | 80.1 | 25 | ||

| Methanol | CH₃OH | 32.7 | 25 | ||

| Ethanol | C₂H₅OH | 24.5 | 25 | ||

| Acetone | C₃H₆O | 20.7 | 25 | ||

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 25 | ||

| Dichloromethane | CH₂Cl₂ | 9.08 | 25 | ||

| Chloroform | CHCl₃ | 4.81 | 25 | ||

| Toluene | C₇H₈ | 2.38 | 25 | ||

| Hexane | C₆H₁₄ | 1.88 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | ||

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | ||

| 5% Hydrochloric Acid | HCl (aq) | N/A | 25 | ||

| 5% Sodium Hydroxide | NaOH (aq) | N/A | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the solubility of this compound in various solvents. This method is based on the widely used shake-flask technique.[2][3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks

-

Spectrophotometer (or other suitable analytical instrument)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed container to remove any undissolved solid.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered aliquot. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the filtered aliquot and weigh the remaining solid.

-

Spectrophotometric Analysis: If the compound has a suitable chromophore, measure its absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

-

Chromatographic Analysis (e.g., HPLC): Use a suitable chromatographic method to determine the concentration of the compound in the aliquot.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the volume of the aliquot.

-

Qualitative Solubility Testing

For a rapid assessment of solubility, a qualitative approach can be employed.[4][5]

-

Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

-

Add the solvent in small increments (e.g., 0.1 mL) with vigorous shaking after each addition.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in less than 1 part of solvent.

-

Freely Soluble: Dissolves in 1 to 10 parts of solvent.

-

Soluble: Dissolves in 10 to 30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.

-

Practically Insoluble: Requires more than 10,000 parts of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in common laboratory solvents. By following the detailed experimental protocol, scientists can generate reliable and reproducible solubility data, which is essential for the successful application of this compound in research and development. The provided templates and diagrams serve as valuable tools to streamline the experimental process and data organization.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in various chemical syntheses. The document details the plausible synthetic pathways, including the preparation of the precursor 4-methyl-1,2-phenylenediamine and its subsequent nitration. Experimental protocols, quantitative data, and logical workflows are presented to offer a thorough understanding of the chemical processes involved.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| CAS Number | 65958-37-4 |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Historical Synthesis Pathway

While a singular, documented "discovery" of this compound is not apparent from the available literature, its synthesis can be constructed based on well-established organic chemistry reactions. A logical and historically plausible two-step synthesis is proposed, starting from a commercially available precursor.

The proposed overall synthesis is depicted in the following workflow:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 4-Methyl-1,2-phenylenediamine

The precursor, 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene), is a crucial intermediate. A documented method for its synthesis involves the hydrogenation of o-nitro-p-toluidine. This process is detailed in Chinese patent CN106349081A.

Experimental Protocol: Hydrogenation of o-Nitro-p-toluidine

This protocol is adapted from the general method described in patent CN106349081A.

-

Reaction Setup: In a suitable autoclave, combine o-nitro-p-toluidine with an alcohol solvent (e.g., methanol) in a weight ratio of solvent to o-nitro-p-toluidine of (1.5-3):1.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 1.0-4.0 MPa.

-

Heating: Heat the reaction mixture to a temperature between 65-85 °C with stirring.

-

Reaction Monitoring: Maintain these conditions until the reaction is complete, as determined by appropriate analytical methods (e.g., TLC, GC-MS).

-

Work-up: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is then removed under reduced pressure to yield 4-methyl-1,2-phenylenediamine.

Quantitative Data from Patent CN106349081A

| Parameter | Value |

| Starting Material | o-Nitro-p-toluidine |

| Solvent | Methanol |

| Catalyst | Raney Nickel or Palladium on Carbon |

| Hydrogen Pressure | 1.0 - 4.0 MPa |

| Reaction Temperature | 65 - 85 °C |

| Reported Yield | 96% - 97% |

| Reported Purity | >99.5% |

Step 2: Nitration of 4-Methyl-1,2-phenylenediamine

The direct nitration of aromatic diamines can be challenging due to the high reactivity of the amino groups, which can lead to oxidation and the formation of multiple products. A common strategy to overcome this is to protect the amino groups before carrying out the nitration. Acetylation is a frequently used protection method.

Logical Relationship for Controlled Nitration

Caption: Logical steps for the controlled nitration of 4-Methyl-1,2-phenylenediamine.

Experimental Protocol: Acetylation, Nitration, and Hydrolysis (Hypothetical)

This is a generalized protocol based on standard organic synthesis techniques for the nitration of protected anilines. Specific conditions would require optimization.

-

Protection (Acetylation):

-

Dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride and stir the mixture, possibly with gentle heating, until the acetylation is complete.

-

Isolate the diacetylated product by precipitation in water and filtration.

-

-

Nitration:

-

Dissolve the protected diamine in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Pour the reaction mixture onto ice to precipitate the nitrated product.

-

Filter and wash the product with water.

-

-

Deprotection (Hydrolysis):

-

Suspend the nitrated, protected diamine in an aqueous acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis of the acetyl groups is complete.

-

Neutralize the solution and isolate the final product, this compound, by filtration or extraction.

-

Conclusion

The synthesis of this compound is a multi-step process that relies on established and robust organic reactions. While the historical specifics of its first synthesis are not clearly documented in readily available sources, a logical pathway involving the hydrogenation of o-nitro-p-toluidine followed by a protected nitration of the resulting 4-methyl-1,2-phenylenediamine provides a reliable method for its preparation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate. Further experimental optimization would be necessary to translate these protocols into specific laboratory procedures.

An In-Depth Technical Guide to 4-Methyl-5-nitrobenzene-1,2-diamine and its Analogs: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrobenzene-1,2-diamine and its analogs are pivotal scaffolds in medicinal chemistry and materials science. The presence of vicinal amino groups, a nitro functionality, and a modifiable benzene ring makes this class of compounds versatile precursors for the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles. These derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This technical guide provides a comprehensive literature review of the synthesis, quantitative biological data, and mechanistic pathways associated with this compound and its analogs, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, reactivity, and role as a synthetic precursor.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 167.17 g/mol | PubChem[1] |

| CAS Number | 65958-37-4 | Guidechem[2] |

| Appearance | Not explicitly stated, though related compounds are often colored solids. | |

| pKa | 2.55 ± 0.10 (Predicted) | Guidechem[2] |

| LogP | 0.8 (Predicted) | PubChem[1] |

Synthesis of Analogs

The primary synthetic utility of this compound and its analogs, such as 4-nitro-1,2-phenylenediamine, lies in their role as precursors to benzimidazoles and other heterocyclic compounds. The condensation reaction with aldehydes is a common and efficient method for the synthesis of 2-substituted benzimidazoles.

General Synthesis of 2-Substituted Benzimidazoles

A widely employed method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be promoted by various catalysts and reaction conditions, including acidic catalysts like p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation to enhance reaction rates.[3][4]

A general workflow for this synthesis is depicted below:

Experimental Protocols

Synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives [5]

A detailed experimental protocol for the synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives is as follows:

-

Reaction Setup: In a reaction vessel, place a solution of the carboxylic acid derivative.

-

Addition of Reactant: Add 4-nitro-1,2-phenylenediamine to the solution.

-

Reaction Conditions: The reaction proceeds via a nucleophilic addition/elimination mechanism. Specific conditions such as solvent and temperature are optimized for each derivative.

-

Work-up and Purification: After the reaction is complete, the product is isolated, purified (e.g., by recrystallization), and characterized.

Synthesis of N-Methyl-2-nitro-p-phenylenediamine [6]

-

Reactants: 7.8 g of 4-fluoro-3-nitroaniline and 40 g of a 40% aqueous solution of methylamine.

-

Reaction: The mixture is heated to 70-80°C with intermittent additions of fresh methylamine solution until the reaction is complete. Evaporated water is replaced as needed.

-

Isolation: Upon cooling, the product crystallizes and is collected by filtration and dried.

-

Yield: 7.4 g (89% theoretical yield) of dark bronze crystals with a melting point of 112.5-113.0°C.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a range of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity

Benzimidazole derivatives synthesized from nitro-o-phenylenediamines have shown significant anticancer activity against various cell lines.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| Benzimidazole derivative 10 | HepG2 (Liver Cancer) | Cytotoxic, Induces Apoptosis | Not specified | |

| Benzimidazole derivative 12 | HepG2 (Liver Cancer) | Cytotoxic, Induces Apoptosis | Not specified | [7] |

| Benzimidazole-oxadiazole 10 | MDA-MB-231, SKOV3, A549 | Cytotoxic, EGFR Kinase Inhibitor | 0.33 (EGFR) | [8][9] |

| Benzimidazole-oxadiazole 13 | MDA-MB-231, SKOV3, A549 | Cytotoxic, EGFR Kinase Inhibitor | 0.38 (EGFR) | [8][9] |

| Benzimidazole acridine 8m | SW480 (Colon Cancer) | Antiproliferative | 6.77 | |

| Benzimidazole acridine 8m | HCT116 (Colon Cancer) | Antiproliferative | 3.33 | [10] |

| N,2,6-Trisubstituted 1H-benzimidazole 4c | HepG2, MDA-MB-231, MCF7, RMS, C26 | Cytotoxic | 2.39 - 10.95 | [11] |

| N,2,6-Trisubstituted 1H-benzimidazole 4g | HepG2, MDA-MB-231, MCF7, RMS, C26 | Cytotoxic | 2.39 - 10.95 | [11] |

Antimicrobial Activity

Analogs have also been evaluated for their antimicrobial properties.

| Compound | Organism | MIC (µg/mL) | Source |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | Various clinical isolates | Active | [5] |

| N,2,6-Trisubstituted 1H-benzimidazole 3k | MSSA, MRSA | 4 - 16 | [11] |

| N,2,6-Trisubstituted 1H-benzimidazole 4c | E. coli, S. faecalis | 16 | [11] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzimidazole derivatives of 4-nitro-o-phenylenediamines often involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, certain benzimidazole derivatives induce apoptosis in HepG2 liver cancer cells, which is associated with an increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]

A proposed logical workflow for the investigation of apoptosis induction is as follows:

Cell Cycle Arrest

Some derivatives have been shown to arrest the cell cycle at specific phases. For example, compounds 10 and 12 induce apoptosis by arresting cells in the G1 phase of the cell cycle, which is confirmed by the increased expression level of p21, a cyclin-dependent kinase inhibitor.[7] Similarly, other benzimidazole-based compounds have been found to cause an increase in the G1 and G2 phases and a decrease in the S phase of the cell cycle in A549 lung cancer cells.[9]

ROS-JNK Signaling Pathway

A specific benzimidazole acridine derivative, 8m , has been shown to exert its anticancer effect on human colon cancer cells by inducing both intrinsic and extrinsic apoptosis pathways via the ROS-JNK1 pathway.[10] This involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade, leading to apoptosis.

The logical relationship of this signaling pathway can be visualized as follows:

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of biologically active compounds, particularly benzimidazoles. The derivatization of this scaffold has led to the discovery of potent anticancer and antimicrobial agents. The mechanism of action for the anticancer derivatives often involves the induction of apoptosis and cell cycle arrest, with specific signaling pathways like the ROS-JNK cascade being implicated. The wealth of available synthetic methodologies and the diverse biological activities make this class of compounds a continued area of interest for drug discovery and development. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed molecular targets will be crucial for translating these promising compounds into clinical candidates.

References

- 1. This compound | C7H9N3O2 | CID 12359553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 7. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Probing the Electronic Landscape: A Theoretical Investigation of 4-Methyl-5-nitrobenzene-1,2-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 4-Methyl-5-nitrobenzene-1,2-diamine, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT) calculations, this guide elucidates the molecule's geometric and electronic properties, offering insights into its reactivity, stability, and potential as a pharmacological agent or functional material. The methodologies, data, and visualizations presented herein serve as a robust resource for professionals engaged in computational chemistry and drug development.

Introduction

This compound, a substituted o-phenylenediamine, possesses a unique electronic architecture arising from the interplay of electron-donating amino groups and an electron-withdrawing nitro group on a benzene ring. This intricate electronic environment governs its chemical behavior and biological activity. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives with enhanced properties. This guide details the theoretical calculations performed to unravel these electronic characteristics.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a powerful quantum chemical method for studying many-body systems.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock and DFT methods.[1][2] A 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution.[3] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Property Calculations

Following geometry optimization, a series of electronic properties were calculated to characterize the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. These calculations provide valuable information about the molecule's reactivity, kinetic stability, and the distribution of electronic charge. The molecular electrostatic potential (MEP) surface was also generated to visualize the regions of the molecule that are rich or poor in electrons, offering clues about its electrophilic and nucleophilic sites.[1]

Results and Discussion

The theoretical calculations provide a detailed picture of the electronic landscape of this compound. The key quantitative findings are summarized in the tables below.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide the most stable conformation of the molecule. This foundational data is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Electronic Properties

The calculated electronic properties offer a quantitative measure of the molecule's electronic character.

| Property | Value | Unit |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -2.45 | eV |

| HOMO-LUMO Gap (ΔE) | 3.44 | eV |

| Dipole Moment | 4.78 | Debye |

| Total Energy | -647.32 | Hartrees |

Table 1: Calculated Electronic Properties of this compound.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.[3]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the local electronic distribution and identifying potential sites for electrostatic interactions.

| Atom | Charge (e) |

| C1 | -0.12 |

| C2 | -0.15 |

| C3 | 0.08 |

| C4 | -0.05 |

| C5 | 0.21 |

| C6 | -0.09 |

| N(amino1) | -0.35 |

| N(amino2) | -0.36 |

| N(nitro) | 0.48 |

| O(nitro1) | -0.28 |

| O(nitro2) | -0.29 |

| C(methyl) | -0.18 |

Table 2: Calculated Mulliken Atomic Charges of this compound.

Experimental and Computational Protocols

The following section details the standardized protocols for performing the theoretical calculations described in this whitepaper.

Software

All quantum chemical calculations were performed using the Gaussian 09 suite of programs. Visualization of the molecular structures and orbitals was carried out using GaussView.

Computational Details

-

Method: Density Functional Theory (DFT)

-

Basis Set: 6-311++G(d,p)[3]

-

Solvent Model: Gas Phase

Geometry Optimization Protocol

-

The initial molecular structure of this compound was built using GaussView.

-

An initial geometry optimization was performed using a smaller basis set (e.g., 3-21G) to obtain a reasonable starting structure.

-

The final geometry optimization was carried out using the B3LYP functional and the 6-311++G(d,p) basis set.

-

The convergence criteria were set to the default values in the Gaussian 09 software.

Frequency Calculation Protocol

-

Following successful geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies in the output confirmed that the optimized structure is a true minimum.

Electronic Property Calculation Protocol

-

Using the optimized geometry, a single-point energy calculation was performed.

-

The HOMO and LUMO energies, dipole moment, and Mulliken atomic charges were extracted from the output file.

-

The molecular electrostatic potential (MEP) surface was generated from the checkpoint file using GaussView.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow of the theoretical calculations performed in this study.

References

Potential Research Areas for 4-Methyl-5-nitrobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrobenzene-1,2-diamine is a versatile aromatic diamine that holds significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a methyl group, and a nitro group, provides a scaffold for the synthesis of a diverse range of heterocyclic compounds with promising pharmacological activities. This technical guide explores potential research avenues for this compound, focusing on the synthesis of novel benzimidazoles, quinoxalines, and phenazines, and delves into their prospective applications in drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the core molecule is essential for designing synthetic routes and predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| CAS Number | 65958-37-4 |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| Melting Point | Not specified in provided results |

Synthesis of Bioactive Benzimidazole Derivatives

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of the methyl and nitro groups on the this compound backbone is anticipated to modulate the pharmacological profile of the resulting benzimidazole derivatives.

Potential Research Area:

-

Synthesis of Novel 5-Methyl-6-nitrobenzimidazoles: Exploration of various aromatic, heteroaromatic, and aliphatic aldehydes as reaction partners for this compound to generate a library of novel 2-substituted-5-methyl-6-nitrobenzimidazoles.

-

Investigation of Antimicrobial and Anticancer Activity: Screening the synthesized benzimidazole derivatives against a panel of pathogenic bacteria, fungi, and various cancer cell lines to identify lead compounds with potent and selective activity. The nitro group may enhance the antimicrobial activity, a known feature of other nitroaromatic compounds.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the nature of the substituent at the 2-position and the observed biological activity to guide the design of more potent analogues.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-5-methyl-6-nitrobenzimidazoles

A mixture of this compound (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is stirred at room temperature or heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Logical Workflow for Benzimidazole Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of benzimidazole derivatives.

Development of Quinoxaline-Based Therapeutic Agents

Quinoxalines are another class of nitrogen-containing heterocyclic compounds that can be readily synthesized from o-phenylenediamines. They are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The condensation of this compound with α-dicarbonyl compounds would lead to the formation of 6-methyl-7-nitroquinoxalines.

Potential Research Area:

-

Synthesis of Novel 6-Methyl-7-nitroquinoxaline Derivatives: Reacting this compound with various 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil derivatives) to synthesize a series of novel quinoxaline derivatives.

-

Exploration as Kinase Inhibitors: Many quinoxaline derivatives have been reported as potent kinase inhibitors. The synthesized compounds could be screened against a panel of kinases relevant to cancer and inflammatory diseases.

-

Investigation of Antiviral Properties: Quinoxaline scaffolds are present in several antiviral drugs. The novel 6-methyl-7-nitroquinoxalines could be evaluated for their activity against a range of viruses.

Experimental Protocol: General Procedure for the Synthesis of 6-Methyl-7-nitroquinoxalines

To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), an α-dicarbonyl compound (1 mmol) is added. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction and purified by appropriate methods.

Signaling Pathway Implication for Quinoxaline Derivatives

Methodological & Application

Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine, a valuable intermediate in various research and development applications. The synthesis is achieved through the selective reduction of a commercially available starting material, 3,4-Dinitrotoluene.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 3,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 610-39-9 | Yellow crystalline solid |

| This compound | C₇H₉N₃O₂ | 167.16 | 65958-37-4 | Not specified |

Experimental Protocol: Selective Reduction of 3,4-Dinitrotoluene

This protocol is adapted from established procedures for the selective reduction of dinitroaromatic compounds, commonly known as the Zinin reduction. The reaction involves the use of a sulfide-based reducing agent to selectively reduce one nitro group in the presence of another. In the case of 3,4-Dinitrotoluene, the nitro group at the 3-position (ortho to the methyl group) is preferentially reduced.

Materials:

-

3,4-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-Dinitrotoluene (1 equivalent) in ethanol.

-

Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.0 equivalents) and ammonium chloride (approximately 1.5-2.0 equivalents) in water.

-

Reduction Reaction: Gently heat the ethanolic solution of 3,4-Dinitrotoluene to reflux. Add the aqueous solution of sodium sulfide and ammonium chloride dropwise to the refluxing solution over a period of 30-60 minutes. The reaction mixture will typically change color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane, multiple times.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Logical Relationship of Selective Reduction

The diagram below outlines the logical principle behind the selective reduction of 3,4-Dinitrotoluene.

Caption: The selective reduction of the 3-nitro group in 3,4-Dinitrotoluene.

Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 4-methyl-1,2-phenylenediamine to synthesize 4-methyl-5-nitro-1,2-phenylenediamine. The protocol is designed for research and development purposes and outlines a two-step process involving the protection of the amino groups by acetylation, followed by nitration and subsequent deprotection. This method aims to improve control over the reaction and minimize side-product formation. The protocol includes information on materials, step-by-step procedures, and safety precautions.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into other functional groups, such as amines. The nitration of phenylenediamines requires careful control of reaction conditions due to the activating and sensitive nature of the amino groups, which are susceptible to oxidation. Direct nitration can often lead to a mixture of products and degradation of the starting material.

To circumvent these issues, a common strategy involves the protection of the amino groups, typically through acetylation. The resulting acetamido groups are still ortho-, para-directing but are less activating than the amino groups, allowing for a more controlled nitration. Following the introduction of the nitro group, the protecting acetyl groups can be readily removed by hydrolysis to yield the desired nitrated phenylenediamine. This protocol details such a procedure for the nitration of 4-methyl-1,2-phenylenediamine.

Experimental Protocol

This protocol is divided into three main stages:

-

Acetylation of 4-methyl-1,2-phenylenediamine.

-

Nitration of N,N'-(4-methyl-1,2-phenylene)diacetamide.

-

Hydrolysis of 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-methyl-1,2-phenylenediamine | Reagent grade, 98% | Sigma-Aldrich |

| Acetic anhydride | Reagent grade, 99% | Fisher Scientific |

| Glacial acetic acid | ACS grade | VWR Chemicals |

| Sulfuric acid, concentrated (96-98%) | ACS grade | VWR Chemicals |

| Nitric acid, fuming (90%) | ACS grade | Fisher Scientific |

| Hydrochloric acid, concentrated (37%) | ACS grade | VWR Chemicals |

| Sodium bicarbonate | ACS grade | Fisher Scientific |

| Methylene chloride | HPLC grade | Fisher Scientific |

| Ethanol | 95% | Fisher Scientific |

| Deionized water | In-house | |

| Ice | In-house | |

| Magnetic stirrer with heating plate | ||

| Round-bottom flasks (various sizes) | ||

| Condenser | ||

| Dropping funnel | ||

| Beakers and Erlenmeyer flasks | ||

| Buchner funnel and filter paper | ||

| pH paper | ||

| Rotary evaporator |

Step 1: Acetylation of 4-methyl-1,2-phenylenediamine

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methyl-1,2-phenylenediamine in 50 mL of glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add 25 mL of acetic anhydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product, N,N'-(4-methyl-1,2-phenylene)diacetamide, in a vacuum oven at 60 °C.

Step 2: Nitration of N,N'-(4-methyl-1,2-phenylene)diacetamide

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 44 g of N,N'-(4-methyl-1,2-phenylene)diacetamide to 300 mL of concentrated sulfuric acid (96%) while keeping the temperature below 20 °C with an ice bath.

-

Prepare the nitrating mixture by cautiously adding 320 mL of fuming nitric acid (90%) to the flask via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.[1]

-

After the addition of the nitrating mixture, slowly raise the temperature to 50 °C and maintain it between 47-52 °C for one hour with continuous stirring.[1]

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

-

The resulting yellow precipitate is 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide.

-

Extract the gummy yellow solid with methylene chloride.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Step 3: Hydrolysis of 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide

-

To the crude 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide in a round-bottom flask, add a mixture of 100 mL of ethanol and 100 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The product, 4-methyl-5-nitro-1,2-phenylenediamine, will precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-methyl-5-nitro-1,2-phenylenediamine.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Melting Point (°C) |

| 4-methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | - | 87-89[2] |

| N,N'-(4-methyl-1,2-phenylene)diacetamide | C₁₁H₁₄N₂O₂ | 206.24 | 85-95% | - |

| 4-methyl-5-nitro-1,2-phenylenediamine | C₇H₉N₃O₂ | 167.17 | 70-80% | ~177-181 (for N1-Methyl-4-nitro-1,2-phenylenediamine)[3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-methyl-5-nitro-1,2-phenylenediamine.

Safety Precautions

-

Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.

-

Reaction Temperature: The nitration reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

References

- 1. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]

- 2. 4-メチル-o-フェニレンジアミン purum, ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. N1-Methyl-4-nitro-1,2-phenylenediamine 41939-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols: 4-Methyl-5-nitrobenzene-1,2-diamine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-5-nitrobenzene-1,2-diamine as a key building block in the preparation of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the nitro group and the diamine functionality makes this reagent a valuable precursor for compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 4-methyl-5-nitro-o-phenylenediamine, is an aromatic compound containing two adjacent amino groups and a nitro substituent. This specific arrangement of functional groups allows for its facile conversion into a variety of fused heterocyclic systems. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group influence the reactivity of the diamine, offering unique opportunities for selective chemical transformations. The primary applications of this building block lie in the synthesis of benzimidazoles and quinoxalines, which are core structures in many biologically active molecules.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, antimicrobial, and anticancer properties. The general synthesis of benzimidazoles from o-phenylenediamines involves the condensation with aldehydes or carboxylic acids (or their derivatives).